1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea
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Description
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the urea class of compounds and is known for its ability to interact with specific proteins and enzymes in the body.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methodologies: A study by Zhang et al. (2019) discussed the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, highlighting a high-yield method crucial for developing small molecule anticancer drugs, which could be related to the structural motifs of the compound (Zhang et al., 2019).
- Molecular Structure and Reactivity: Research by Rao et al. (2010) on unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea elucidated the crystal structure, providing insights into the conformational preferences of such urea derivatives, which could be relevant for understanding the structural behavior of "1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea" (Rao et al., 2010).
Biological Activities and Applications
- Neuropeptide Y5 Receptor Antagonists: Fotsch et al. (2001) described the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, indicating potential therapeutic applications of urea derivatives in treating conditions related to this receptor (Fotsch et al., 2001).
- Aurora Kinase Inhibitors: Defaux et al. (2014) developed (7‐aryl‐1,5‐naphthyridin‐4‐yl)ureas as novel Aurora kinase inhibitors, showcasing the potential of urea derivatives in cancer treatment through the inhibition of pathological cell proliferation (Defaux et al., 2014).
properties
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-4-2-3-5-16(12)20-17(21)19-10-13-8-15(11-18-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10H2,1H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYNLAHXPPTPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea |
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